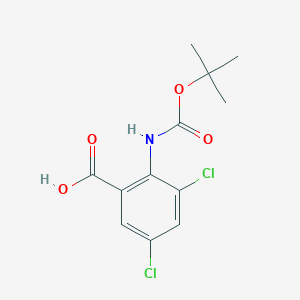

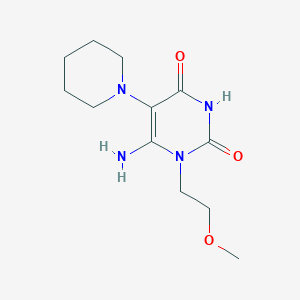

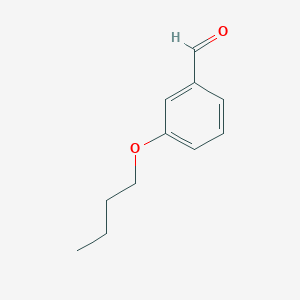

![molecular formula C9H18N2O3 B1271431 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid CAS No. 70920-53-5](/img/structure/B1271431.png)

3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid is a compound that belongs to the class of piperazine derivatives. Piperazine and its derivatives are known for their wide range of pharmacological activities, including acting as ligands for various receptors. The compound of interest, although not directly mentioned in the provided papers, shares structural similarities with the compounds studied in the research, which focus on the synthesis, pharmacological evaluation, and analytical determination of various piperazine derivatives .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multiple steps, including protection/deprotection strategies, substitution reactions, and sometimes cyclization processes. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involved acetylation protection of ferulic acid, followed by reaction with piperazine and subsequent deacetylation to yield the target product . Similarly, the synthesis of other piperazine derivatives may follow analogous strategies, ensuring the introduction of the desired functional groups while protecting sensitive moieties during the reaction sequence .

Molecular Structure Analysis

The molecular structure and vibrational spectra of piperazine derivatives can be determined using various spectroscopic methods, including FTIR, FT-Raman, NMR, and mass spectrometry. Ab initio and density functional theory calculations can also provide insights into the most stable conformers, structural parameters, and vibrational modes of these compounds . X-ray crystallography can further confirm the structure, as demonstrated in the synthesis of a piperazine derivative with significant affinity to serotonin receptors .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, depending on their functional groups. For example, the presence of a hydroxyethyl group in the compound of interest suggests potential reactivity with electrophiles or the ability to form esters and amides. The fluorination of piperazine derivatives has been shown to reduce the pKa of the compounds, influencing their pharmacokinetic properties . The degradation mechanisms of these compounds can be studied using HPLC and TLC, revealing the stability of the molecule under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, stability, and pKa, are crucial for their pharmacokinetic and pharmacodynamic profiles. The incorporation of fluorine atoms has been found to significantly reduce the pKa, which can enhance oral absorption . The stability of these molecules can be affected by their structural features, as seen in the kinetic studies of decomposition in acidic and alkaline environments . The first-order hyperpolarizability and molecular electrostatic potential can be computed to understand the electronic properties of these compounds .

Scientific Research Applications

Synthesis and Structural Identification

- Mi Sui-qing (2010) synthesized and identified the structure of a derivative of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid, demonstrating its potential for the synthesis of derivatives containing a 4-piperazinyl quinoline ring. This shows its application in chemical synthesis processes (Mi Sui-qing, 2010).

Potential in Medicinal Chemistry

- Pavlína Marvanová et al. (2016) designed and synthesized derivatives of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid as potential dual antihypertensive agents. This highlights its role in developing new medications (Pavlína Marvanová et al., 2016).

- R. Gillet et al. (1997) reported that piperazine derivatives of butyric acid, including those similar to 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid, acted as differentiating agents in human leukemic cells, indicating its potential in cancer therapy (R. Gillet et al., 1997).

Application in Analytical Techniques

- Xiaomei Jiang et al. (2007) studied the metabolism of a novel compound in rats, where a derivative of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid was one of the major metabolites, underscoring its importance in pharmacokinetic studies (Xiaomei Jiang et al., 2007).

Involvement in Molecular Docking and Design

- G. Lv et al. (2019) synthesized a heterocyclic compound based on 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid and evaluated its anti-bone cancer activity and molecular docking investigations. This demonstrates its use in drug design and molecular biology (G. Lv et al., 2019).

Exploring New Material Properties

- Trejo-Machin et al. (2017) explored 3-(4-Hydroxyphenyl)propanoic acid, a derivative of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid, as a building block for polybenzoxazine, indicating its potential in materials science (Trejo-Machin et al., 2017).

Mechanism of Action

Target of Action

The primary target of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid, also known as HEPPS, is amyloid-beta plaques . These plaques are protein aggregates that are primarily composed of amyloid-beta peptide and are a characteristic feature of Alzheimer’s disease .

Mode of Action

HEPPS interacts with amyloid-beta plaques by causing them to dissociate or break up . This interaction is believed to be due to the compound’s buffering properties, which may disrupt the stability of the plaques .

Biochemical Pathways

It is known that the disruption of amyloid-beta plaques can have downstream effects on theneuronal signaling pathways disrupted in Alzheimer’s disease . By breaking up these plaques, HEPPS may help to restore normal neuronal function .

Pharmacokinetics

It is known that the compound issoluble in water , which suggests that it could be readily absorbed and distributed in the body. The impact of these properties on the bioavailability of HEPPS is currently unknown.

Result of Action

The dissociation of amyloid-beta plaques by HEPPS has been shown to reverse some of the symptoms of Alzheimer’s disease in mice . This suggests that the compound’s action at the molecular and cellular level can have significant effects on cognitive function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of HEPPS. For example, the compound’s buffering action is pH-dependent, with a pKa of 8.00 . This means that changes in the pH of the environment could potentially affect the compound’s ability to dissociate amyloid-beta plaques. Additionally, the compound is sensitive to light , which could affect its stability.

properties

IUPAC Name |

3-[4-(2-hydroxyethyl)piperazin-1-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c12-8-7-11-5-3-10(4-6-11)2-1-9(13)14/h12H,1-8H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFWNRGNHMNIKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC(=O)O)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374737 |

Source

|

| Record name | 3-[4-(2-hydroxyethyl)piperazin-1-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid | |

CAS RN |

70920-53-5 |

Source

|

| Record name | 3-[4-(2-hydroxyethyl)piperazin-1-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

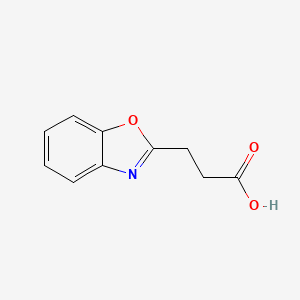

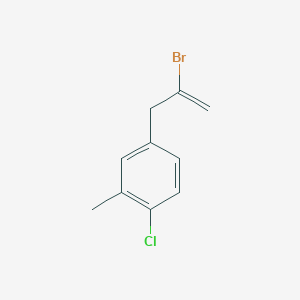

![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)